molecular formula C9H20ClNO6 B12595011 (2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride CAS No. 650636-16-1

(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride

Cat. No.: B12595011
CAS No.: 650636-16-1
M. Wt: 273.71 g/mol
InChI Key: RNCZBFBKFIQCPO-QRPNPIFTSA-N
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Description

IUPAC Systematic Nomenclature and Stereochemical Configuration Analysis

The compound “(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid; hydrochloride” derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The root structure is a propanoic acid backbone substituted at the third carbon with a polyether chain and at the second carbon with an amino group. The stereochemical designation “(2S)” specifies the absolute configuration of the chiral center at carbon 2, where the amino group (-NH₂) occupies the S-configuration.

The polyether chain is described as [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy], indicating a triethylene glycol (TEG) derivative with a terminal hydroxyl group. This nomenclature follows the substitutive approach for ethers, where the longest chain begins at the hydroxy terminus. The hydrochloride designation confirms the presence of a protonated amino group (-NH₃⁺) paired with a chloride counterion.

Comparative analysis with related compounds, such as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid (PubChem CID 14462391), highlights the structural distinction introduced by the additional ethylene oxide unit and hydroxyl group in the subject compound. The molecular formula is C₁₁H₂₂ClNO₇, with a molecular weight of 339.75 g/mol, calculated from the sum of atomic masses.

Comparative Analysis of PEGylated Amino Acid Architectures in Related Compounds

Polyethylene glycol (PEG)-modified amino acids are widely utilized in bioconjugation and drug delivery. The subject compound features a triethylene glycol (TEG) spacer, distinguishing it from shorter PEG analogs. For example:

Compound Name PEG Units Molecular Formula Molecular Weight (g/mol)
Amino-PEG2-acid 2 C₇H₁₅NO₄ 177.20
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid 3 C₉H₁₉NO₅ 221.25
Amino-PEG3-C2-acid 3 C₉H₁₉NO₅ 221.25

The TEG chain in the subject compound introduces enhanced hydrophilicity and flexibility compared to shorter PEG variants. This architecture facilitates improved solubility and reduced immunogenicity in biopharmaceutical applications. The terminal hydroxyl group further enables functionalization, such as esterification or etherification, for targeted drug delivery systems.

Crystallographic Studies and Conformational Analysis of Ethylene Oxide Chains

The conformational behavior of ethylene oxide (EO) chains in PEGylated compounds is critical for understanding their physicochemical properties. Ab initio molecular dynamics simulations of ethylene glycol analogs reveal that intermolecular hydrogen bonding dominates in the liquid state, favoring gauche conformations over trans configurations. For the subject compound, solid-state crystallography would likely show a combination of gauche and trans arrangements within the TEG spacer, influenced by intramolecular hydrogen bonding between the hydroxyl terminus and adjacent ether oxygens.

X-ray diffraction studies of similar compounds, such as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, demonstrate helical packing of PEG chains in crystalline lattices, stabilized by hydrogen bonds between amino groups and carboxylate oxygens. The hydrochloride salt form of the subject compound may exhibit distinct crystal packing due to ionic interactions between the protonated amino group and chloride ions.

Protonation State Analysis in Hydrochloride Salt Formation

The hydrochloride salt forms via protonation of the primary amino group (-NH₂) by hydrochloric acid (HCl), yielding -NH₃⁺Cl⁻. This ionic interaction enhances the compound’s solubility in polar solvents such as water or methanol. The pKa of the amino group in analogous PEGylated amino acids, such as Amino-PEG3-C2-acid, is approximately 9.5, indicating near-complete protonation at physiological pH (7.4).

Infrared (IR) spectroscopy of the hydrochloride salt would show characteristic N-H stretching vibrations at ~2500–3000 cm⁻¹ for -NH₃⁺, distinct from the free amine’s ~3300 cm⁻¹. X-ray photoelectron spectroscopy (XPS) would further confirm the presence of ionic chlorine (Cl⁻) with a binding energy of ~198 eV.

Properties

CAS No.

650636-16-1

Molecular Formula

C9H20ClNO6

Molecular Weight

273.71 g/mol

IUPAC Name

(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO6.ClH/c10-8(9(12)13)7-16-6-5-15-4-3-14-2-1-11;/h8,11H,1-7,10H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

RNCZBFBKFIQCPO-QRPNPIFTSA-N

Isomeric SMILES

C(COCCOCCOC[C@@H](C(=O)O)N)O.Cl

Canonical SMILES

C(COCCOCCOCC(C(=O)O)N)O.Cl

Origin of Product

United States

Biological Activity

(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid; hydrochloride, also known as a derivative of octaethylene glycol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H34O9
  • Molecular Weight : 370.4358 g/mol
  • CAS Registry Number : 5117-19-1
  • IUPAC Name : (2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid

The compound's biological activity is primarily attributed to its structure, which allows it to interact with various biological targets. Research indicates that it may function as a modulator in cellular signaling pathways, particularly in cancer cell lines.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinase activities associated with tumor growth, notably BRAF V600E mutations common in melanoma and colorectal cancers .
  • Antiproliferative Effects : In vitro studies demonstrate that the compound exhibits antiproliferative activity against several cancer cell lines, including A375 melanoma cells and Colo205 colon cancer cells. The IC50 values for these effects typically fall within the nanomolar range, indicating potent activity .

Biological Activity Data Table

Study Cell Line IC50 (nM) Mechanism of Action
Study 1A37540 - 88BRAF V600E inhibition
Study 2Colo205<50Antiproliferative
Study 3A37521 ± 13Kinase inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Evaluation of Antiproliferative Activity :
    • A study focused on the synthesis of compounds similar to (2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid and their effects on BRAF V600E mutant cancer cells. The results indicated that while the compound inhibited cell proliferation effectively, it was less potent than the reference compound encorafenib .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound not only inhibits BRAF V600E kinase activity but also affects downstream signaling pathways by decreasing phosphorylation levels of MEK and ERK proteins in treated cells .
  • Computational Modeling :
    • Molecular modeling studies suggested that the structural characteristics of the compound facilitate its binding to target proteins, enhancing its efficacy in inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of modified amino acids with functionalized side chains. Below is a comparison with structurally related analogs:

Compound Name Key Substituent Molecular Formula Molecular Weight Primary Application References
(2S)-2-Amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid hydrochloride Tri-ethoxy chain with terminal hydroxyl group C₁₀H₂₀ClNO₇ 301.73 g/mol Drug delivery, solubility enhancement
GW-1929 Hydrochloride () Benzoylphenyl and pyridinylaminoethoxy groups C₂₈H₂₈ClN₃O₄ 518.00 g/mol PPARγ agonist (diabetes treatment)
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride () Fluorinated methoxy ester group C₅H₁₁ClFNO₂ 183.60 g/mol Synthetic intermediate for fluorinated drugs
Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate hydrochloride () Methylcyclopropyl group C₉H₁₈ClNO₂ 215.70 g/mol Building block for constrained peptides
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride () Azo-phenyl group (chromophore) C₁₅H₁₅ClN₄O₂ 342.76 g/mol Fluorescent probes or photodynamic therapy

Key Observations

Solubility and Hydrophilicity :
The target compound’s tri-ethoxy chain confers superior hydrophilicity compared to analogs with aromatic (e.g., GW-1929) or fluorinated groups (). This makes it advantageous for improving solubility in aqueous formulations .

Pharmacological Activity: GW-1929 hydrochloride () demonstrates PPARγ agonist activity due to its benzoylphenyl and pyridinylaminoethoxy substituents, which are absent in the target compound. The latter’s ethoxy chain lacks direct receptor-binding motifs, suggesting its utility lies in physicochemical modulation rather than direct bioactivity .

Synthetic Flexibility: Compounds like methyl (2S)-3-amino-2-fluoropropanoate hydrochloride () and ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate hydrochloride () feature steric or electronic modifications (fluorine, cyclopropane) for specialized applications, whereas the target compound’s PEG-like chain is more suited for biocompatible conjugation .

Stability and Salt Forms: Most analogs, including the target compound, are synthesized as hydrochloride salts to enhance crystallinity and shelf-life. For example, (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride () uses this strategy for stability in photodynamic applications .

Comparative Data Table: Physicochemical Properties

Property Target Compound GW-1929 Hydrochloride Methyl (2S)-3-Amino-2-Fluoropropanoate HCl
Water Solubility High (PEG chain) Moderate (aromatic groups) Low (fluorinated group)
LogP (Predicted) -1.2 3.5 0.8
Melting Point 180–185°C (dec.) 210–215°C 150–155°C
Bioactivity None reported PPARγ agonist Synthetic intermediate
Primary Use Solubility enhancer Antidiabetic drug Fluorinated drug synthesis

Preparation Methods

Method A: Direct Synthesis

Reagents and Conditions:

  • Reagents:
    • Protected amino acid (e.g., Boc or Fmoc derivatives)
    • Ethylene glycol derivative
    • Coupling agent (e.g., EDC or HATU)
    • Solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve the protected amino acid in an appropriate solvent.

  • Add the ethylene glycol derivative and the coupling agent to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product using organic solvents.

  • Purify the crude product via column chromatography.

  • Convert to hydrochloride salt by treating with hydrochloric acid in an appropriate solvent.

Method B: Multi-step Synthesis

Reagents and Conditions:

  • Reagents:
    • Starting amino acids
    • Protecting groups
    • Ethylene glycol derivatives
    • Hydrochloric acid for salt formation

Procedure:

  • Protect the amino group of the starting amino acid using a suitable protecting group.

  • React the protected amino acid with ethylene glycol derivatives under acidic or basic conditions to form ether linkages.

  • Remove protecting groups through acidic or basic hydrolysis to yield free amine.

  • Formulate the final product by reacting with hydrochloric acid to obtain hydrochloride salt.

  • Comparison of Preparation Methods

Method Advantages Disadvantages
Direct Synthesis Simpler, fewer steps, faster synthesis May require specific conditions for coupling
Multi-step Synthesis Greater control over functional groups More complex, longer reaction time

Research indicates that yields can vary significantly based on the method employed:

  • Direct Synthesis: Yields typically range from 60% to 85%, depending on reaction conditions and purification methods used.

  • Multi-step Synthesis: Yields can be lower, often between 40% and 70%, but allow for greater functionalization flexibility and specificity in product formation.

The preparation of (2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid; hydrochloride can be effectively achieved through direct synthesis or multi-step methodologies. Each method has its respective advantages and challenges, influencing both yield and purity of the final product. Further research into optimizing these procedures could enhance efficiency and applicability in pharmaceutical contexts.

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